molecular formula C7H14N2O B1662093 N-(2-(Dimethylamino)ethyl)acrylamide CAS No. 925-76-8

N-(2-(Dimethylamino)ethyl)acrylamide

Cat. No.: B1662093
CAS No.: 925-76-8
M. Wt: 142.2 g/mol
InChI Key: WDQKICIMIPUDBL-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)acrylamide is a versatile, amine-functional acrylamide monomer of significant interest in advanced polymer research and materials science. Its molecular structure features a tertiary amino group that can be protonated, making it a key building block for synthesizing cationic and "smart" polymers that respond to environmental stimuli such as pH and temperature . The compound is typically supplied as a clear, colorless to light yellow liquid that is stabilized with MEHQ to prevent premature polymerization and requires storage in refrigerated conditions (0-10°C) . Primary Research Applications: This monomer is predominantly used to create stimuli-responsive hydrogels and functional copolymers. Researchers copolymerize it with monomers like N,N-dimethylacrylamide (DMAAm), acrylic acid (AA), or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) to develop polyampholyte hydrogels with tunable swelling characteristics. These hydrogels exhibit sensitivity to pH and specific metal ions (such as Cu²⁺, Zn²⁺, and Ag⁺), making them promising candidates for applications in sensing, actuation, and environmental monitoring . Furthermore, through controlled polymerization techniques like RAFT, it is possible to synthesize well-defined polymers with precise architectures that display triple-responsiveness to temperature, pH, and CO₂, which is valuable for creating sophisticated drug delivery systems and other advanced materials . Specifications & Handling: Purity: >98.0% (GC)(T) Molecular Formula: C₇H₁₄N₂O Molecular Weight: 142.20 g/mol CAS RN: 925-76-8 Specific Gravity (20/20): 0.96 Boiling Point: 97 °C at 0.3 mmHg Hazard Statements: Causes skin irritation. Causes serious eye irritation . Attention: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Proper personal protective equipment (PPE) should be worn when handling this chemical.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]prop-2-enamide
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InChI

InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKICIMIPUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69684-12-4
Record name 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer
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DSSTOX Substance ID

DTXSID70239022
Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Molecular Weight

142.20 g/mol
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CAS No.

925-76-8
Record name N-[2-(Dimethylamino)ethyl]acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Record name N-(N,N-Dimethylamino)ethyl acrylamide
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Record name N-[2-(dimethylamino)ethyl]acrylamide
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Record name N-(2-(Dimethylamino)ethyl)acrylamide
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Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of an intermediate via condensation of N,N-dimethylethylenediamine with methacrylic acid derivatives. The intermediate undergoes catalytic cracking in the presence of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), which accelerates the reaction rate by a factor of six. Key parameters include:

  • Temperature : 220–240°C
  • Pressure : 10 mmHg (vacuum distillation)
  • Catalyst Loading : 6% (w/w of reaction solution)
  • Reaction Time : 5 hours (reduced from 30 hours without catalyst)

The vacuum environment facilitates continuous removal of volatile products, shifting the equilibrium toward product formation. The final distillate contains approximately 67.9% this compound, with residual starting material (31.1%).

Catalyst Efficiency

Calcium nitrate tetrahydrate demonstrates superior catalytic activity compared to alternatives such as boron trifluoride or magnesium salts. Its hydrated structure likely stabilizes transition states during bond cleavage, though mechanistic details remain theoretical.

Catalyst Reaction Time (h) Yield Increase (%)
None 30 Baseline
Ca(NO₃)₂·4H₂O 5 600
BF₃(C₂H₅)₂O 8 275

Alternative Synthetic Routes

While catalytic cracking is the predominant method, incidental data from polymer studies suggest additional pathways.

Process Optimization and Challenges

Temperature Control

Exceeding 240°C leads to decomposition, evidenced by discoloration and reduced yield. Precise temperature modulation is critical, as the exothermic reaction risks thermal runaway.

Analytical Characterization

Post-synthesis validation employs:

  • Gas Chromatography (GC) : Purity >98.0%.
  • Mass Spectrometry (MS) : Dominant peaks at m/z 58 (dimethylamino fragment) and 71 (acrylamide backbone).
  • Nuclear Magnetic Resonance (NMR) : δ 1.95 ppm (CH₂=CHCO), δ 2.25 ppm (N(CH₃)₂), δ 3.35 ppm (CH₂NH).

Industrial-Scale Considerations

Patent CN101177403B emphasizes scalability, with batch sizes up to 18 kg reported. Key industrial challenges include:

  • Catalyst recovery and reuse.
  • Energy costs of vacuum distillation.
  • MEHQ removal for polymerization-grade monomers.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: N-(2-(Dimethylamino)ethyl)acrylamide can undergo free-radical polymerization to form homopolymers or copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

    Polymerization: Poly(this compound) or copolymers with desired properties.

    Substitution: Various substituted amides depending on the nucleophile used.

    Hydrolysis: Dimethylaminoethanol and acrylic acid.

Scientific Research Applications

Polymer Synthesis

1.1 RAFT Polymerization

DMAEAAm can be utilized in the synthesis of responsive polymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of poly[N-[2-(dialkylamino)ethyl]acrylamide]s, which exhibit thermo- and pH/CO₂-responsive properties. The structure-dependent solution properties of these polymers make them suitable for applications in drug delivery systems and smart materials .

1.2 Hydrogels

Hydrogels synthesized from DMAEAAm have been studied for their unique swelling properties and biocompatibility. These hydrogels can respond to environmental stimuli such as pH and temperature, making them ideal for biomedical applications including drug release systems and wound dressings. For instance, hydrogels incorporating DMAEAAm demonstrated significant swelling ratios (270% to 900%) depending on pH levels, showcasing their potential in targeted drug delivery .

Biomedical Applications

2.1 Drug Delivery Systems

The ability of DMAEAAm-based hydrogels to swell and shrink in response to pH changes allows for controlled drug release. Research indicates that these hydrogels can encapsulate therapeutic agents and release them in a controlled manner when exposed to specific environmental conditions, such as the acidic environment of tumors .

2.2 Antimicrobial Properties

Studies have shown that hydrogels containing DMAEAAm exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This property enhances their utility in medical applications where infection control is critical .

Environmental Applications

3.1 Heavy Metal Ion Removal

DMAEAAm-based materials have been investigated for their efficacy in removing heavy metal ions from contaminated water sources. The incorporation of ionizable groups within the polymer structure allows for enhanced adsorption of ions such as Pb(II) and Cu(II), significantly improving the removal efficiency compared to traditional methods .

Case Studies

Study Application Findings
RAFT SynthesisResponsive PolymersDemonstrated controlled synthesis with tunable properties based on substituents .
HydrogelsDrug DeliveryAchieved high swelling ratios; effective for controlled drug release under varying pH conditions .
Antimicrobial HydrogelsInfection ControlExhibited antimicrobial activity against key pathogens .
Heavy Metal AdsorptionEnvironmental CleanupShowed superior removal rates for Pb(II) and Cu(II) ions from aqueous solutions .

Mechanism of Action

The mechanism by which N-(2-(Dimethylamino)ethyl)acrylamide exerts its effects is primarily through its ability to form polymers and interact with various biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role in modifying proteins and peptides. In drug delivery systems, the polymer matrix formed by this compound can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Reactivity: Acrylamide vs. Methacrylate: While this compound contains an acrylamide group suitable for radical polymerization, DMAEMA (a methacrylate ester) undergoes similar polymerization but with different kinetics and steric effects . Aromatic vs. Aliphatic Substituents: Compounds like 5a (indole-ethyl) and 1h (furoquinolinyl) incorporate aromatic systems, enhancing π-π stacking and biological interactions (e.g., DNA intercalation in antitumor activity) .

Biological Activity: Antitumor Activity: Compound 1h () shows potent activity against P388 leukemia cells (IC₅₀: 14.45 μM) due to its DNA-binding furoquinolinyl group, unlike the dimethylaminoethyl acrylamide, which lacks direct bioactivity . Anti-inflammatory Effects: Phenolic acrylamides isolated from Lycium barbarum (e.g., compound 2 in ) inhibit NO production (IC₅₀: 17.00 μM), a mechanism absent in the dimethylaminoethyl derivative .

Polymer Applications: this compound is pivotal in stimuli-responsive hydrogels due to its tertiary amine, which enables pH-dependent swelling . DMAEMA is used in adhesives and cosmetics but poses allergenic risks .

Physicochemical Properties

  • Solubility: The dimethylamino group enhances water solubility compared to nonpolar analogs (e.g., indole-ethyl acrylamides).
  • Thermal Behavior : Copolymers with NIPAAm exhibit lower critical solution temperatures (LCST) tunable between 23.1–39.2°C, depending on pH and composition .

Biological Activity

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAAm) is a compound of significant interest in biomedical research due to its versatile biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, drug delivery, and cytotoxicity characteristics, supported by data tables and relevant case studies.

DMAEAAm is a water-soluble monomer that polymerizes to form poly(N,N-dimethylaminoethyl acrylamide), which exhibits unique properties due to the presence of dimethylamino groups. These groups can ionize, allowing the polymer to interact with various biological molecules. The synthesis typically involves free radical polymerization techniques, which can be optimized for desired molecular weights and properties .

Antimicrobial Activity

One of the notable biological activities of DMAEAAm derivatives is their antimicrobial properties. Research indicates that polymers derived from DMAEAAm can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that quaternized poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) exhibits significant bactericidal activity against pathogens such as Staphylococcus aureus and Acinetobacter baumannii .

Table 1: Antimicrobial Efficacy of PDMAEMA Derivatives

Polymer TypeTarget BacteriaEfficacy (%)Reference
Quaternized PDMAEMAS. aureus50%
Quaternized PDMAEMAA. baumannii60%
Linear PDMAEMAVarious Gram-negativesVariable

Drug Delivery Applications

DMAEAAm has been extensively studied for its potential in drug delivery systems. Its ability to form hydrogels that are sensitive to pH and metal ions makes it suitable for controlled drug release applications. For example, hydrogels based on DMAEAAm have been shown to maintain swellability across a wide pH range, enhancing their utility in targeted drug delivery .

Case Study: Cisplatin-Loaded Nanogels

A significant study evaluated the use of cisplatin-loaded poly(NIPAM-co-DMAEA) nanogels for cancer therapy. The results demonstrated that these nanogels exhibited temperature and pH-sensitive drug release profiles, with increased cytotoxicity against HepG2 liver cancer cells at elevated temperatures (40°C) and lower pH (5.7) conditions .

Cytotoxicity and Biocompatibility

While DMAEAAm derivatives show promise in antimicrobial and drug delivery applications, their cytotoxic effects must also be considered. Studies indicate that at lower concentrations, PDMAEMA exhibits reduced cytotoxicity while still maintaining significant antimicrobial activity. For instance, exposure to 2 mg cm−3 of PDMAEMA resulted in approximately 50% cell death in certain assays .

Table 2: Cytotoxicity of PDMAEMA on Cell Lines

Concentration (mg/cm³)Cell LineViability (%)Reference
2HepG250
5HeLa70
10HUVEC40

Q & A

Q. What are the established synthesis routes for N-(2-(Dimethylamino)ethyl)acrylamide, and how is purity validated?

  • Methodological Answer : The synthesis typically involves Michael addition or nucleophilic substitution reactions. For example, reacting acryloyl chloride with 2-(dimethylamino)ethylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like THF. Purity is validated via HPLC (to detect residual monomers) and NMR (to confirm structural integrity and quantify dimethylaminoethyl groups). Evidence from analogous compounds (e.g., N-[(dialkylamino)methyl]acrylamides) suggests that controlling oxygen levels (<1000 ppm) during synthesis reduces byproducts like oligomers or oxidized species .

Q. How is the structural conformation of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and spatial arrangements, as demonstrated in studies of structurally similar acrylamides (e.g., N-[(dialkylamino)methyl]acrylamides) . Complementary techniques include:
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and tertiary amine N–CH₃ vibrations (~2800 cm⁻¹).
  • ¹H/¹³C NMR : Assigns peaks to the acrylamide backbone (δ 5.5–6.5 ppm for vinyl protons) and dimethylaminoethyl group (δ 2.2–2.5 ppm for N–(CH₃)₂) .

Q. Which polymerization techniques are most effective for this compound?

  • Methodological Answer : Free-radical polymerization is widely used, but for controlled architectures (e.g., block copolymers), RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization is preferred. RAFT enables low polydispersity (<1.2) and precise molecular weight control, as shown in studies of acrylamide derivatives . Key parameters:
  • RAFT agent : Trithiocarbonates (e.g., cyanomethyl dodecyl trithiocarbonate).
  • Temperature : 60–70°C in solvents like DMF or water.
  • Monomer-to-RAFT ratio : Adjust to target desired chain length .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Byproduct formation (e.g., compound IV in ) is mitigated via:
  • Oxygen control : Maintain <1000 ppm O₂ using inert gas purging.
  • Temperature modulation : Lower reaction temps (e.g., 0–10°C) reduce side reactions.
  • Reaction time : Shorter durations (≤4 hrs) prevent degradation.
    Table 1 : Optimization Parameters from Analogous Syntheses
ConditionTraditional MethodOptimized Method
O₂ LevelAmbient (~21%)<1000 ppm
Temperature25°C5°C
Byproduct Yield15–20%<5%

Q. How does the tertiary amine group in this compound influence copolymer stimuli-responsiveness?

  • Methodological Answer : The dimethylaminoethyl group confers pH and temperature sensitivity. For example:
  • pH-Responsiveness : Protonation of the tertiary amine at low pH (<6.5) increases hydrophilicity, causing hydrogel swelling. Deprotonation at high pH (>7.5) induces collapse .
  • Thermoresponsiveness : Copolymers with N-isopropylacrylamide (NIPAM) exhibit LCST (Lower Critical Solution Temperature) behavior tunable via amine content .
    Key Data : LCST ranges from 32°C (10% amine) to 45°C (30% amine) in aqueous solutions .

Q. How can contradictory data on monomer reactivity in different solvent systems be resolved?

  • Methodological Answer : Conflicting reactivity reports (e.g., in polar vs. nonpolar solvents) are addressed via:
  • Kinetic Studies : Monitor conversion rates using in-situ FT-IR or NMR .
  • Solvent Polarity Analysis : Correlate reactivity with Hansen solubility parameters. For instance, higher reactivity in DMF (δ = 24.8 MPa¹/²) vs. toluene (δ = 18.0 MPa¹/²) due to improved stabilization of transition states .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Dimethylamino)ethyl)acrylamide
Reactant of Route 2
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